Hemoglobin Fukuyama: A Technical Guide to its Discovery and Origin
Hemoglobin Fukuyama: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemoglobin Fukuyama is a rare, abnormal hemoglobin variant characterized by a specific amino acid substitution in the β-globin chain. This technical guide provides an in-depth overview of its discovery, origin, and the experimental protocols utilized for its characterization. Quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams. This document serves as a comprehensive resource for professionals in hematology, genetics, and drug development.
Introduction
Hemoglobin variants are mutations in the globin genes that result in alterations to the amino acid sequence of the hemoglobin protein. While many variants are clinically benign, some can lead to significant pathologies, such as sickle cell anemia and thalassemias. The identification and characterization of rare variants like Hemoglobin Fukuyama are crucial for accurate diagnosis, genetic counseling, and for expanding our understanding of hemoglobin structure and function.
Discovery and Origin
Hemoglobin Fukuyama was first identified during a screening survey for abnormal hemoglobins in Fukuyama City, Hiroshima Prefecture, Japan.[1] The propositus was a 64-year-old Japanese male with no significant clinical symptoms related to this hemoglobin variant.[1] Subsequently, Hemoglobin Fukuyama has also been identified in an Indonesian individual, suggesting a wider, albeit rare, geographical distribution.[2] Currently, there is limited data on the global prevalence of this variant.
The defining characteristic of Hemoglobin Fukuyama is a substitution of histidine with tyrosine at the 77th position of the β-globin chain (β77(EF1)His→Tyr).[1] This amino acid residue is located in the EF1 interhelical segment of the β-chain and is not involved in heme binding or subunit interactions.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for the individual heterozygous for Hemoglobin Fukuyama.
Table 1: Hematological Data
| Parameter | Value | Normal Range (Adult Male) |
| Hemoglobin (Hb) | 12.7 g/dL | 13.5 - 17.5 g/dL |
| Hematocrit (PCV) | 0.38 L/L | 0.41 - 0.53 L/L |
| Red Blood Cell Count (RBC) | 3.80 x 10¹²/L | 4.5 - 5.9 x 10¹²/L |
| Mean Corpuscular Volume (MCV) | 94.6 fL | 80 - 100 fL |
| Mean Corpuscular Hemoglobin (MCH) | 33.4 pg | 27 - 33 pg |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | 35.3 g/dL | 32 - 36 g/dL |
| Total Bilirubin | 0.8 mg/dL | 0.2 - 1.2 mg/dL |
Data from the initial discovery report.[1]
Table 2: Hemoglobin Fractionation
| Hemoglobin Fraction | Proportion |
| Hemoglobin Fukuyama (Hb X) | 46.1% |
| Hemoglobin A (Hb A) | 50.8% |
| Hemoglobin A₂ (Hb A₂) | 3.0% |
| Hemoglobin F (Hb F) | 0.25% |
Data from the initial discovery report.[1]
Table 3: Oxygen Affinity Studies
| Parameter | Hemoglobin Fukuyama (Hb X) | Hemoglobin A (Control) |
| log P₅₀ | 1.01 | 0.97 |
| Hill's constant (n) | 2.06 | 2.00 |
| Bohr effect | -0.50 | -0.60 |
| 2,3-DPG effect | 0.17 | 0.19 |
Data from the initial discovery report.[1] The oxygen equilibrium curves of Hemoglobin Fukuyama were found to be nearly identical to those of normal Hemoglobin A, indicating no significant impact on oxygen binding or release.[1]
Experimental Protocols
The characterization of Hemoglobin Fukuyama involved a series of biochemical and analytical techniques.
Hemolysate Preparation
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Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
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Red Blood Cell Washing: Red blood cells (RBCs) are washed three to four times with a saline solution (0.9% NaCl) to remove plasma proteins. Centrifugation is used to pellet the RBCs after each wash.
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Lysis: The washed RBCs are lysed by adding an equal volume of distilled water and a small volume of a dense organic solvent like carbon tetrachloride. This mixture is vortexed to ensure complete lysis and denaturation of non-hemoglobin proteins.
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Clarification: The mixture is centrifuged at high speed to separate the clear hemoglobin solution (hemolysate) from the RBC stroma and the organic solvent.
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Storage: The resulting hemolysate is stored at 4°C for immediate analysis or at -80°C for long-term storage.
Isoelectric Focusing (IEF)
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Gel Preparation: A thin-layer polyacrylamide or agarose gel containing a mixture of ampholytes that establish a pH gradient is prepared or a pre-cast gel is used.
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Sample Application: The hemolysate is applied to the gel.
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Focusing: An electric field is applied across the gel, causing the hemoglobin variants to migrate through the pH gradient until they reach their isoelectric point (pI), the pH at which their net charge is zero.
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Staining: After focusing, the gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the separated hemoglobin bands. Hemoglobin Fukuyama was observed to focus at a position anodal to Hemoglobin A.[1]
Globin Chain Separation by Carboxymethyl (CM) Cellulose Chromatography
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Globin Preparation: Globin is precipitated from the hemolysate by adding the hemolysate dropwise to a cold solution of acetone containing 2% hydrochloric acid. The precipitated globin is washed with cold acetone and dried.
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Column Preparation: A chromatography column is packed with CM-cellulose resin and equilibrated with the starting buffer (e.g., a low ionic strength phosphate buffer containing 8M urea and a reducing agent like dithiothreitol).
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Sample Loading: The dried globin is dissolved in the starting buffer and loaded onto the column.
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Elution: The globin chains are eluted from the column using a salt gradient (e.g., an increasing concentration of NaCl in the starting buffer). The α- and β-globin chains elute at different salt concentrations due to their different charges. The abnormal β-chain of Hemoglobin Fukuyama is collected for further analysis.
Tryptic Digestion and Peptide Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Aminoethylation: The isolated abnormal β-globin chain is chemically modified by aminoethylation to ensure complete cleavage by trypsin at all lysine and arginine residues.
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Tryptic Digestion: The aminoethylated globin chain is incubated with trypsin at 37°C for several hours in a slightly alkaline buffer (pH ~8.2). Trypsin cleaves the protein C-terminal to lysine and arginine residues, generating a mixture of smaller peptides.
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RP-HPLC Separation: The resulting peptide mixture is injected into an RP-HPLC system. A C18 column is commonly used for peptide separations.
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Elution Gradient: The peptides are eluted from the column using a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).
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Detection: The eluting peptides are detected by their absorbance at a specific wavelength (typically 214 nm or 280 nm). The chromatogram will show a series of peaks, each corresponding to a different tryptic peptide.
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Peptide Identification: The peptide profile is compared to that of a normal β-globin chain. Any new or shifted peaks indicate the location of the amino acid substitution. In the case of Hemoglobin Fukuyama, a new peptide peak was identified.[1]
Amino Acid Analysis
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Peptide Hydrolysis: The abnormal peptide collected from the RP-HPLC is hydrolyzed into its constituent amino acids by heating it in 6N HCl.
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Analysis: The amino acid composition of the hydrolyzed peptide is determined using an amino acid analyzer. The analysis for the abnormal peptide from Hemoglobin Fukuyama revealed the absence of histidine and the presence of tyrosine when compared to the normal corresponding peptide.[1]
Genetic Analysis (General Protocol)
While the specific nucleotide change for Hemoglobin Fukuyama was not detailed in the initial reports, the general protocol for identifying the mutation would involve the following steps:
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DNA Extraction: Genomic DNA is extracted from whole blood.
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PCR Amplification: The β-globin gene (HBB) is amplified using the polymerase chain reaction (PCR) with specific primers that flank the coding regions and intron-exon boundaries.
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DNA Sequencing: The amplified PCR product is sequenced using the Sanger sequencing method or next-generation sequencing technologies.
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Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of the normal human β-globin gene to identify any nucleotide changes. A substitution of histidine (encoded by CAT or CAC) to tyrosine (encoded by TAT or TAC) at codon 77 would be expected.
Visualizations
Caption: Workflow for the discovery and characterization of Hemoglobin Fukuyama.
Caption: General workflow for the genetic analysis of a hemoglobin variant like Fukuyama.
Conclusion
Hemoglobin Fukuyama is a clinically silent β-globin chain variant that does not impair the oxygen-carrying capacity of the blood. Its discovery through systematic screening and characterization using a combination of electrophoretic and chromatographic techniques highlights the importance of these methods in identifying rare hemoglobinopathies. This technical guide provides a detailed summary of the available data and the methodologies involved, serving as a valuable resource for researchers and clinicians in the field. Further population studies would be beneficial to better understand the prevalence and anthropological origins of this unique hemoglobin variant.
